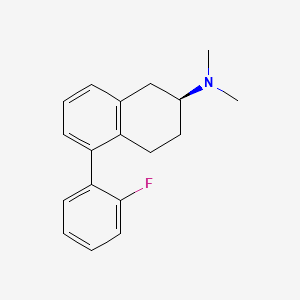
Mal-C5-N-bis(PEG2-C2-acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-C5-N-bis(PEG2-C2-acid) is a chemical compound primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in connecting the antibody to the drug, ensuring the targeted delivery of the therapeutic agent to specific cells, such as cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-C5-N-bis(PEG2-C2-acid) involves multiple steps, starting with the preparation of the maleimide and polyethylene glycol (PEG) components. The maleimide group is introduced through a reaction with a suitable amine, followed by the attachment of PEG chains.
Industrial Production Methods
Industrial production of Mal-C5-N-bis(PEG2-C2-acid) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Mal-C5-N-bis(PEG2-C2-acid) undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups on proteins or other molecules.
Hydrolysis: The ester bonds in the PEG chains can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous buffers at neutral pH.
Hydrolysis: Conducted under acidic (pH < 4) or basic (pH > 9) conditions.
Major Products
Substitution Reactions: Formation of stable thioether bonds.
Hydrolysis: Breakdown of ester bonds, resulting in the release of PEG chains and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Mal-C5-N-bis(PEG2-C2-acid) is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed for targeted cancer therapy, where the linker ensures the precise delivery of the drug to cancer cells, minimizing side effects on healthy cells .
In addition to its use in ADCs, Mal-C5-N-bis(PEG2-C2-acid) is employed in various fields:
Chemistry: As a versatile linker in the synthesis of complex molecules.
Biology: For labeling and tracking biomolecules.
Medicine: In the development of targeted therapies.
Industry: In the production of specialized polymers and materials
Wirkmechanismus
The mechanism of action of Mal-C5-N-bis(PEG2-C2-acid) involves its role as a linker in ADCs. The maleimide group reacts with thiol groups on the antibody, forming a stable thioether bond. This bond ensures the stable attachment of the drug to the antibody, allowing for targeted delivery to specific cells. The PEG chains provide flexibility and solubility, enhancing the overall stability and efficacy of the conjugate .
Vergleich Mit ähnlichen Verbindungen
Mal-C5-N-bis(PEG2-C2-acid) is unique due to its specific structure, which combines maleimide and PEG components with carboxylic acid groups. This combination provides several advantages, including:
Enhanced Stability: The PEG chains improve solubility and stability.
Versatility: The maleimide group allows for easy conjugation with thiol-containing molecules
Similar Compounds
Mal-C5-N-bis(PEG2-C2-amine): Similar structure but with amine groups instead of carboxylic acids.
Mal-C5-N-bis(PEG2-C2-alcohol): Contains alcohol groups instead of carboxylic acids
Eigenschaften
Molekularformel |
C24H38N2O11 |
|---|---|
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]amino]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H38N2O11/c27-20(4-2-1-3-9-26-21(28)5-6-22(26)29)25(10-14-36-18-16-34-12-7-23(30)31)11-15-37-19-17-35-13-8-24(32)33/h5-6H,1-4,7-19H2,(H,30,31)(H,32,33) |
InChI-Schlüssel |
OCGSASUSCDQIMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C1=O)CCCCCC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


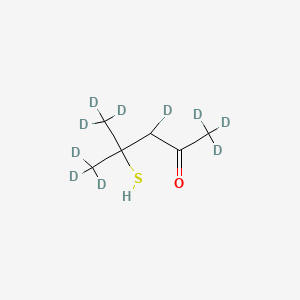

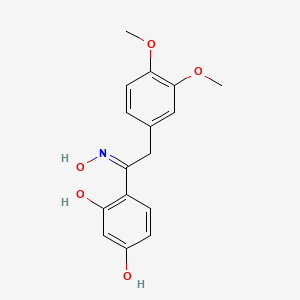

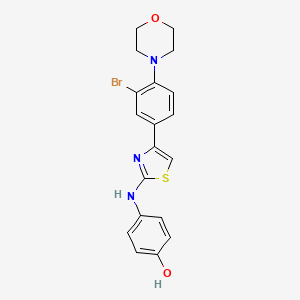
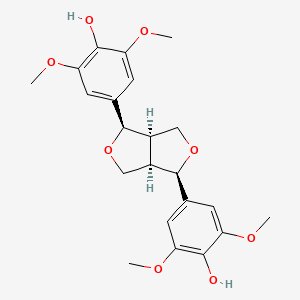

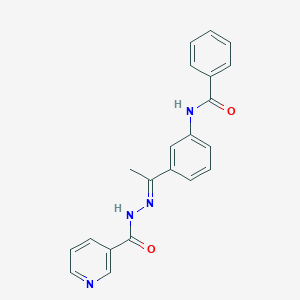


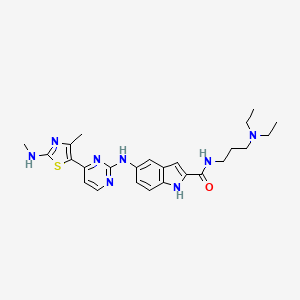

![2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide](/img/structure/B12376434.png)
